molecular formula C7H4BrF3 B3011047 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene CAS No. 2366994-41-2

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene

Cat. No.: B3011047
CAS No.: 2366994-41-2
M. Wt: 225.008
InChI Key: BAUROQYPIUNFRW-UHFFFAOYSA-N
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Description

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H4BrF3. This compound is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Target of Action

Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . The presence of bromine and fluorine atoms can enhance the compound’s ability to penetrate biological membranes due to their lipophilic nature .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different targets and pathways .

Pharmacokinetics

Brominated and fluorinated compounds are generally well absorbed and distributed in the body due to their lipophilic nature . They may undergo metabolic transformations, including dehalogenation, and are likely excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1,5-difluoro-3-(fluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 1,5-difluoro-3-(fluoromethyl)benzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 1,5-difluoro-3-(fluoromethyl)phenol or corresponding amines.

    Oxidation: Formation of 1,5-difluoro-3-(fluoromethyl)benzoic acid.

    Reduction: Formation of 1,5-difluoro-3-(fluoromethyl)benzene.

Scientific Research Applications

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-difluorobenzene: Similar structure but lacks the fluoromethyl group.

    2-Bromo-1,5-difluoro-3-methylbenzene: Similar structure but has a methyl group instead of a fluoromethyl group.

    2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but has two methyl groups and one fluorine atom.

Uniqueness

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1,5-difluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUROQYPIUNFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CF)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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